molecular formula C15H11ClN4O B2775315 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one CAS No. 339020-91-6

1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one

Cat. No.: B2775315
CAS No.: 339020-91-6
M. Wt: 298.73
InChI Key: MAVJZCBJMZHMNP-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridinone ring fused with a pyrimidine ring, which is further substituted with an amino group and a chlorophenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with guanidine to form 2-amino-4-(4-chlorophenyl)pyrimidine.

    Cyclization: The intermediate is then subjected to cyclization with 2-pyridone under basic conditions to yield the target compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.

Chemical Reactions Analysis

1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique properties make it suitable for use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one can be compared with other similar compounds, such as:

    2-amino-4-(4-chlorophenyl)pyrimidine: Shares the pyrimidine core but lacks the pyridinone ring, resulting in different chemical and biological properties.

    4-chlorophenylpyridinone: Contains the pyridinone ring and chlorophenyl group but lacks the amino-pyrimidine moiety, leading to distinct reactivity and applications.

Properties

IUPAC Name

1-[2-amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-6-4-10(5-7-11)14-12(9-18-15(17)19-14)20-8-2-1-3-13(20)21/h1-9H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJZCBJMZHMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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